molecular formula C21H23N3O5S2 B2515400 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1396858-94-8

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2515400
CAS No.: 1396858-94-8
M. Wt: 461.55
InChI Key: RZXJRECIVUPVRQ-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a synthetic organic compound with the CAS Number 1396858-94-8 and a molecular formula of C21H23N3O5S2 . It has a molecular weight of 461.6 g/mol and features a complex structure that incorporates a benzenesulfonamide core linked to both furan-2-ylmethyl and pyridin-2-ylmethyl groups, as well as a 1,2-thiazinane ring with a 1,1-dioxide (sulfone) functional group . This combination of heterocyclic moieties, including the sulfonamide group, is often explored in medicinal chemistry for the development of novel biologically active molecules. The compound is offered for non-human research applications and is strictly for research use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this product under various catalog numbers such as F6279-0297 from suppliers like Life Chemicals . For comprehensive handling, safety, and storage information, researchers should consult the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c25-30(26)15-4-3-13-24(30)19-8-10-21(11-9-19)31(27,28)23(17-20-7-5-14-29-20)16-18-6-1-2-12-22-18/h1-2,5-12,14H,3-4,13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXJRECIVUPVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=N3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Preliminary studies indicate that compounds similar to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibit a range of biological activities:

Antimicrobial Properties

Compounds containing thiazine and sulfonamide functionalities have shown significant antimicrobial effects against various bacterial strains. For instance, derivatives of benzenesulfonamide are known for their effectiveness against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

The thiazine structure is often associated with anticancer properties. Research has demonstrated that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating substantial cytotoxicity against human cancer cell lines like HCT-116 and MCF-7.

Enzyme Inhibition

The presence of the sulfonamide group suggests potential as an inhibitor for enzymes such as carbonic anhydrase. This inhibition can be beneficial in treating conditions like glaucoma or hypertension.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of a series of thiazine-based compounds against common bacterial strains. The results indicated that the presence of electron-donating groups enhanced antibacterial efficacy significantly.

Compound NameActivity Level (MIC µg/mL)
4-(1,1-dioxido-1,2-thiazinan)25
Derivative A15
Derivative B30

Case Study 2: Antitumor Effects

In vitro studies on cancer cell lines revealed that compounds with structural similarities to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide exhibited notable cytotoxicity.

Cell LineIC50 (µM)
HCT-11610
MCF-712
HeLa8

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound Benzenesulfonamide + 1,2-thiazinan N-(furan-2-ylmethyl), N-(pyridin-2-ylmethyl) ~440 (estimated) Potential antimicrobial/anti-inflammatory activity
4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide Benzenesulfonamide + 1,2-thiazolidinone N,2-dimethyl, N-(pyridin-4-yl ethyl) Not reported Thiazolidinone ring enhances metabolic stability
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Benzenesulfonamide Dual azide groups on branched alkyl chain Not reported High reactivity (azide groups); potential click chemistry applications
4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide Benzenesulfonamide + azetidinone Nitrofuran, pyrimidinyl Not reported Nitro group may confer antibacterial activity
4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide Benzenesulfonamide + pyrimidinyl Thiazolyl, tetrahydrothioxopyrimidinyl Not reported Bulky substituents may reduce solubility
N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide Benzenesulfonamide + imidazolidinone Methoxyphenyl, imidazolidinone Not reported Hydrogenation/tosylation synthesis; high yield (67%)

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding and Stability: The target compound’s furan and pyridine groups may engage in intermolecular hydrogen bonding, similar to 4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide, which stabilizes crystal structures via N–H⋯O/N bonds .
  • Metabolic Stability: Thiazolidinone derivatives (e.g., ) exhibit enhanced stability due to ring conformation, whereas the target’s thiazinan ring (with an additional methyl group) may alter pharmacokinetics .
  • Reactivity: Azide-containing analogues () are highly reactive, whereas the target’s furan and pyridine groups likely prioritize target-specific interactions over nonspecific reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization techniques for this compound?

  • Methodology :

  • Synthesis : A multi-step approach is typical. First, functionalize the benzene sulfonamide core with the thiazinane-dioxide moiety via nucleophilic substitution under controlled pH (8–9) and reflux conditions (80–100°C). Subsequent alkylation with furan-2-ylmethyl and pyridin-2-ylmethyl groups requires anhydrous solvents (e.g., DMF) and bases like K₂CO₃ .
  • Characterization : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide protons at δ 3.5–4.0 ppm). HPLC (>95% purity) and HRMS validate molecular weight and purity .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology :

  • In vitro screening : Test against kinase targets (e.g., EGFR, VEGFR) due to sulfonamide’s affinity for ATP-binding pockets. Use fluorescence polarization assays with IC₅₀ determination .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with structurally similar compounds like N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiazinane-dioxide coupling step?

  • Methodology :

  • Parameter screening : Use a DoE (Design of Experiments) approach to vary temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ vs. CuI). Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
  • Troubleshooting : Low yields (<40%) may stem from moisture sensitivity. Employ Schlenk techniques for anhydrous conditions and HPLC-MS to detect side products (e.g., over-oxidized thiazinane) .

Q. What strategies resolve contradictory data in biological activity assays?

  • Methodology :

  • Secondary assays : Confirm binding via SPR (Surface Plasmon Resonance) to rule out false positives from fluorescence interference. For cytotoxicity discrepancies, validate with clonogenic assays or apoptosis markers (e.g., caspase-3 activation) .
  • Structural analysis : Perform molecular docking (AutoDock Vina) to assess if steric clashes from the pyridin-2-ylmethyl group reduce target affinity. Compare with analogs like N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide .

Q. How can metabolic stability be improved for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated furan oxygen) to enhance solubility. Validate stability in liver microsome assays (human/rat) .
  • Isotope labeling : Synthesize a deuterated version (e.g., replace methylene hydrogens in thiazinane) to track metabolic pathways via LC-MS/MS .

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